molecular formula C25H23N5O4 B2432998 methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887881-77-8

methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2432998
M. Wt: 457.49
InChI Key: SBVQCBDMEDUPLI-UHFFFAOYSA-N
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Description

Methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O4 and its molecular weight is 457.49. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Adenosine Receptor Interactions

Methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, through its related compounds, has been studied for its interactions with human adenosine receptors (ARs). An ethyl group in the 8-position of the imidazoline ring of related compounds significantly increases affinity for human A3 ARs, indicating potential for selective receptor targeting (Ozola et al., 2003).

2. Crystal Structural Analysis

Research on similar compounds like azilsartan methyl ester provides insights into crystal structures, which is crucial for understanding molecular interactions and designing drugs with specific properties (Li et al., 2015).

3. Synthesis of Tricyclic Purine Derivatives

This compound's structural class has been used in synthesizing new heterocycles, such as 7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-ones. These syntheses play a critical role in developing novel compounds with potential biological activities (Shimada et al., 1993).

4. Antiviral and Cytostatic Properties

Tricyclic analogs of this compound class have been evaluated for their antiviral and cytostatic activities, particularly against varicella-zoster virus and human cytomegalovirus (Hořejší et al., 2006).

5. Solid-Phase Synthesis Methods

Solid-supported synthesis methods have been developed for derivatives of this compound class, highlighting advancements in synthetic chemistry techniques for potential drug development (Karskela & Lönnberg, 2006).

6. Development of A3 Adenosine Receptor Antagonists

Compounds in this category have been synthesized and evaluated for their affinity at human adenosine receptors, particularly as A3 antagonists, which is significant for therapeutic interventions (Baraldi et al., 2011).

properties

CAS RN

887881-77-8

Product Name

methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Molecular Formula

C25H23N5O4

Molecular Weight

457.49

IUPAC Name

methyl 2-[6-(4-ethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C25H23N5O4/c1-4-16-10-12-18(13-11-16)30-19(17-8-6-5-7-9-17)14-28-21-22(26-24(28)30)27(2)25(33)29(23(21)32)15-20(31)34-3/h5-14H,4,15H2,1-3H3

InChI Key

SBVQCBDMEDUPLI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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